4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
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Overview
Description
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is an organic compound with the molecular formula C6H5ClN2O2S It is a derivative of thieno[3,4-d]pyrimidine, characterized by the presence of a chlorine atom and a dioxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine with an oxidizing agent to introduce the dioxide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents:
Nucleophiles: For substitution reactions involving the chlorine atom.
Major Products
The major products of these reactions depend on the reagents used. For example, substitution of the chlorine atom can yield derivatives with different functional groups, potentially altering the compound’s properties and applications .
Scientific Research Applications
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide: A similar compound with a methyl group instead of a hydrogen atom.
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with an iodine atom instead of a dioxide group.
Uniqueness
The combination of these functional groups makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C6H5ClN2O2S |
---|---|
Molecular Weight |
204.63 g/mol |
IUPAC Name |
4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide |
InChI |
InChI=1S/C6H5ClN2O2S/c7-6-4-1-12(10,11)2-5(4)8-3-9-6/h3H,1-2H2 |
InChI Key |
QWHQQLMTHWAXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1(=O)=O)N=CN=C2Cl |
Origin of Product |
United States |
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